molecular formula C12H11ClN2O3S B2685259 5-((3-Chlorophenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine CAS No. 2034443-17-7

5-((3-Chlorophenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine

Cat. No.: B2685259
CAS No.: 2034443-17-7
M. Wt: 298.74
InChI Key: CWABFPCJOMZPDG-UHFFFAOYSA-N
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Description

5-((3-Chlorophenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine is a heterocyclic compound that features a unique combination of a chlorophenyl group, a sulfonyl group, and a tetrahydroisoxazolo[4,5-c]pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((3-Chlorophenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the tetrahydroisoxazolo[4,5-c]pyridine core, followed by the introduction of the chlorophenyl and sulfonyl groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-((3-Chlorophenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can result in a variety of chlorophenyl derivatives.

Scientific Research Applications

5-((3-Chlorophenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where sulfonyl-containing compounds have shown efficacy.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 5-((3-Chlorophenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s sulfonyl group is particularly important for its binding affinity and specificity, influencing the pathways involved in its activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-((4-Chlorophenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine
  • 5-((3-Bromophenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine
  • 5-((3-Methylphenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine

Uniqueness

What sets 5-((3-Chlorophenyl)sulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine apart from similar compounds is its specific substitution pattern and the presence of the chlorophenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

5-(3-chlorophenyl)sulfonyl-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O3S/c13-10-2-1-3-11(6-10)19(16,17)15-5-4-12-9(8-15)7-14-18-12/h1-3,6-7H,4-5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWABFPCJOMZPDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1ON=C2)S(=O)(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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